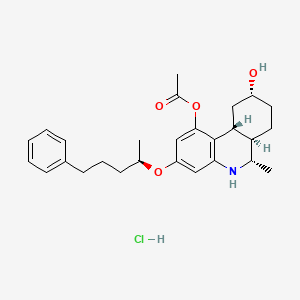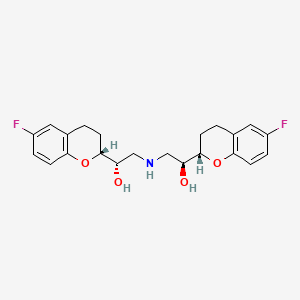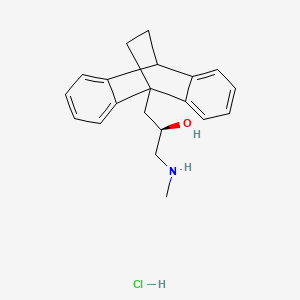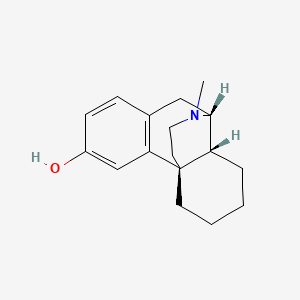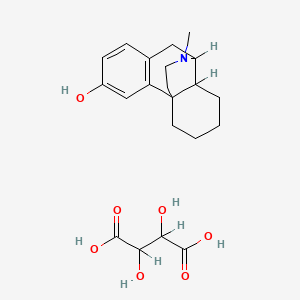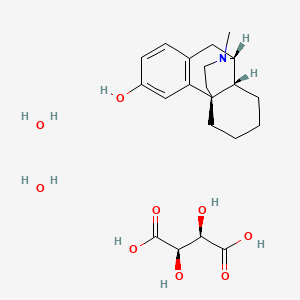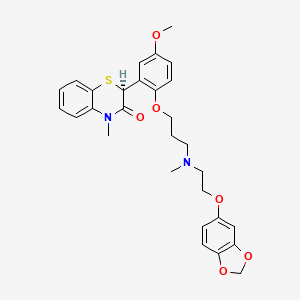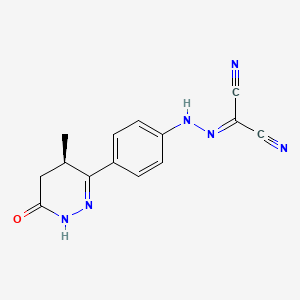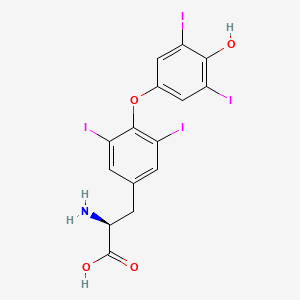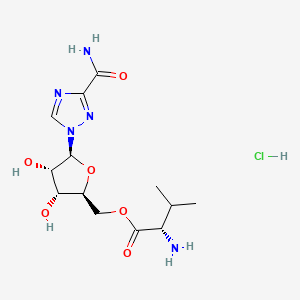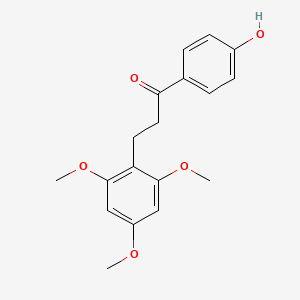
Loureirin B
Descripción general
Descripción
Este compuesto ha sido reconocido por sus amplias funciones biológicas, incluyendo efectos antiinflamatorios, anticancerígenos e inmunosupresores . Loureirin B ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas en diversas enfermedades, convirtiéndolo en un compuesto de gran interés en los campos de la farmacología y la química medicinal.
Aplicaciones Científicas De Investigación
Loureirin B tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar la química y la síntesis de flavonoides.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades como el cáncer, las enfermedades cardiovasculares y los trastornos autoinmunes
Industria: Utilizado en el desarrollo de productos farmacéuticos y nutracéuticos debido a sus propiedades bioactivas.
Mecanismo De Acción
Loureirin B ejerce sus efectos a través de múltiples dianas moleculares y vías:
Vías de señalización: Bloquea la vía de señalización PI3K / AKT, lo que lleva a la inhibición de la proliferación de células cancerosas y la inducción de apoptosis.
Modulación inmunitaria: Inhibe la entrada de iones calcio y la secreción de interleucina-2 en las células T al dirigirse a los canales STIM1 / Orai1 y KV1.3, lo que da como resultado efectos inmunosupresores.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Cellular Effects
Loureirin B exerts various effects on different types of cells and cellular processes. In cervical cancer cells, this compound inhibits cell proliferation, induces apoptosis, and reduces invasion and migration by targeting the PI3K/AKT signaling pathway . In colorectal cancer cells, this compound analogues regulate the cell cycle and Fas death receptor, leading to selective cytotoxicity against cancer cells . Furthermore, this compound inhibits Ca2+ influx and IL-2 secretion in Jurkat T cells by inhibiting both KV1.3 and STIM1/Orai1 channels, thereby exerting immunosuppressive effects .
Molecular Mechanism
The molecular mechanism of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound inhibits the PI3K/AKT signaling pathway in cervical cancer cells, leading to reduced cell proliferation and increased apoptosis . In colorectal cancer cells, this compound analogues induce cell cycle G2/M arrest by regulating cell cycle-associated proteins and up-regulating Fas cell surface death receptor . Additionally, this compound inhibits KV1.3 and STIM1/Orai1 channels in Jurkat T cells, leading to reduced Ca2+ influx and IL-2 secretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For example, in cervical cancer cells, the viability of HeLa cells gradually declines over time after treatment with this compound, with significant reductions observed at 12, 24, and 48 hours . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in various in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In colorectal cancer studies, this compound analogues exhibited selective anticancer activity at specific concentrations, with IC50 values of 8.4 and 17.9 μM for certain compounds . High doses of this compound may lead to toxic or adverse effects, although detailed studies on its toxicity are limited .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as plasminogen activator inhibitor-1 and proteins involved in the PI3K/AKT signaling pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound influences its activity and function. This compound is known to target specific compartments or organelles within cells, although the exact targeting signals or post-translational modifications directing its localization are not well-characterized
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Loureirin B puede sintetizarse a través de reacciones clásicas de Claisen-Schmidt, seguidas de reacciones de reducción para obtener las dihidrocalconas correspondientes . La síntesis implica el uso de hidróxido de sodio como catalizador y una mezcla de etanol y agua como solventes. La reacción se lleva a cabo a temperatura ambiente con agitación para lograr la condensación aldólica, formando calconas. Estas calconas se reducen luego utilizando cloruro férrico como catalizador junto con cloruro de trimetilsililo y trietilsilano como aditivos para obtener derivados de dihidrocalcona .
Métodos de producción industrial: La producción industrial de this compound generalmente implica la extracción de la planta Dracaena cochinchinensis. El proceso de extracción incluye extracción con solventes, purificación y cristalización para aislar this compound en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones: Loureirin B experimenta diversas reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse para formar quinonas y otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en dihidrocalconas.
Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en presencia de reactivos electrófilos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.
Sustitución: Los reactivos electrófilos como los halógenos y los cloruros de sulfonilo se emplean comúnmente.
Productos principales:
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Dihidrocalconas.
Sustitución: Derivados halogenados o sulfonados de this compound.
Comparación Con Compuestos Similares
. En comparación con sus análogos, Loureirin B es único debido a sus potentes propiedades inmunosupresoras y anticancerígenas. Si bien Loureirin A y Cochinchinenin A también exhiben actividades biológicas, la capacidad de this compound para inhibir múltiples canales iónicos y vías de señalización lo hace particularmente valioso para aplicaciones terapéuticas .
Compuestos similares:
- Loureirin A
- Cochinchinenin A
This compound destaca entre estos compuestos por su amplio espectro de actividades biológicas y sus posibles beneficios terapéuticos.
Propiedades
IUPAC Name |
1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-21-14-10-17(22-2)15(18(11-14)23-3)8-9-16(20)12-4-6-13(19)7-5-12/h4-7,10-11,19H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFRAPVRYLGYEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CCC(=O)C2=CC=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152460 | |
| Record name | Propan-1-one, 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119425-90-0 | |
| Record name | Loureirin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119425-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Loureirin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119425900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propan-1-one, 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOUREIRIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P47L69798O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


